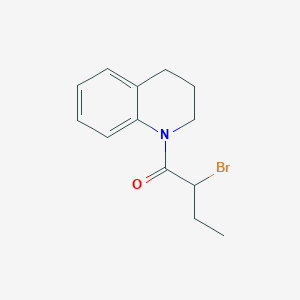

1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-2-11(14)13(16)15-9-5-7-10-6-3-4-8-12(10)15/h3-4,6,8,11H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTORAVINMIZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of the novel compound 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. This molecule holds significant interest within medicinal chemistry and drug development due to its unique structural motifs, combining a tetrahydroquinoline core with a reactive bromobutanoyl side chain. This document offers a comprehensive, step-by-step protocol for its synthesis via N-acylation, an in-depth analysis of its structural confirmation through advanced spectroscopic techniques, and critical safety and handling information. The content is structured to provide not only a reproducible methodology but also the underlying scientific rationale for key experimental choices, empowering researchers to adeptly utilize and adapt this information for their specific research endeavors.

Introduction: The Scientific Imperative

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, partially saturated bicyclic system provides a defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing molecules that can interact with specific biological targets.

The introduction of a 2-bromobutanoyl group onto the nitrogen atom of the tetrahydroquinoline ring system creates a molecule with dual functionality. The amide linkage is a common feature in many drug molecules, contributing to their metabolic stability and ability to form hydrogen bonds. The presence of a bromine atom at the alpha-position to the carbonyl group introduces a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3]

This guide serves as a practical and scientifically grounded resource for the preparation and thorough characterization of this compound, a promising building block for the development of new therapeutic agents.

Synthetic Strategy: A Step-by-Step Protocol

The synthesis of this compound is achieved through the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, where the lone pair of electrons on the secondary amine nitrogen of tetrahydroquinoline attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Purity | Supplier | Notes |

| 1,2,3,4-Tetrahydroquinoline | 635-46-1 | ≥98% | Sigma-Aldrich | Corrosive, handle with care.[4] |

| 2-Bromobutanoyl chloride | 22118-12-3 | ≥97% | TCI Chemicals | Lachrymator and corrosive.[5][6] |

| Pyridine (anhydrous) | 110-86-1 | 99.8% | Acros Organics | Flammable and toxic. |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | ≥99.8% | Fisher Scientific | Volatile and suspected carcinogen. |

| Hydrochloric acid (HCl), 1M | 7647-01-0 | - | J.T. Baker | Corrosive. |

| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | - | EMD Millipore | - |

| Brine (saturated NaCl solution) | 7647-14-5 | - | LabChem | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | - | VWR | - |

| Ethyl acetate | 141-78-6 | ACS Grade | Avantor | Flammable. |

| Hexanes | 110-54-3 | ACS Grade | BDH | Flammable. |

Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[7][8][9][10]

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,2,3,4-tetrahydroquinoline (5.0 g, 37.5 mmol).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath. To this solution, add anhydrous pyridine (3.3 mL, 41.3 mmol) dropwise. Rationale: Pyridine acts as a base to neutralize the HCl gas that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Acyl Chloride Addition: In a separate, dry dropping funnel, prepare a solution of 2-bromobutanoyl chloride (7.0 g, 37.8 mmol) in anhydrous dichloromethane (20 mL). Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow, dropwise addition helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Work-up:

-

Quench the reaction by the slow addition of 1M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Rationale: The acid wash removes unreacted pyridine and any remaining 1,2,3,4-tetrahydroquinoline. The bicarbonate wash neutralizes any residual acid, and the brine wash removes any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Recrystallization (Optional): For obtaining highly pure crystalline material, the product can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes.[11][12][13]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[14]

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.00 | m | 4H | Aromatic protons |

| 4.50 | dd | 1H | CH-Br |

| 3.80 | t | 2H | N-CH₂ |

| 2.80 | t | 2H | Ar-CH₂ |

| 2.10-1.90 | m | 2H | CH₂-CH₃ |

| 1.00 | t | 3H | CH₂-CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C=O |

| 138.0 | Aromatic C-N |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 126.5 | Aromatic CH |

| 125.0 | Aromatic CH |

| 124.0 | Aromatic C |

| 50.0 | CH-Br |

| 45.0 | N-CH₂ |

| 28.0 | Ar-CH₂ |

| 25.0 | CH₂-CH₃ |

| 12.0 | CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18][19]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1660 | Strong | Amide C=O stretch (Amide I band)[20] |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| 1450 | Medium | CH₂ bend |

| 690 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[21]

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes.[22][23][24]

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the bromine atom, the butanoyl side chain, and other characteristic cleavages of the tetrahydroquinoline ring.

Safety and Handling

4.1. Reagent Safety

-

1,2,3,4-Tetrahydroquinoline: Corrosive and causes skin and eye irritation.[4][25] May be harmful if swallowed or inhaled.[26] Handle in a fume hood with appropriate PPE.

-

2-Bromobutanoyl chloride: Highly corrosive, a lachrymator, and reacts violently with water.[5] Causes severe skin burns and eye damage. It is essential to handle this reagent in a fume hood and wear appropriate PPE, including a face shield.

4.2. Product Safety

The toxicological properties of this compound have not been fully investigated. It should be handled with care, assuming it may be toxic and irritant.

4.3. Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocol, coupled with the rationale behind the experimental choices and in-depth characterization data, offers a robust foundation for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this versatile building block opens up avenues for the creation of novel compounds with potential therapeutic applications.

References

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]

-

Venkata Ramiah, K., & Venkata Chalapathi, V. (n.d.). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. [Link]

-

University of Calgary. (n.d.). Amide infrared spectra. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. [Link]

-

ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

LookChem. (n.d.). 1,2,3,4-Tetrahydroquinoline Safety Data Sheets(SDS). [Link]

-

ResearchGate. (n.d.). acylation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide 4 with.... [Link]

-

New Journal of Chemistry (RSC Publishing). (2023, August 1). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

-

ChemSynthesis. (2025, May 20). 2-bromobutanoyl chloride. [Link]

-

Future Science. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinolines. [Link]

-

LookChem. (n.d.). 2-Bromobutyryl chloride. [Link]

-

Future Science. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.

-

Vitae. (n.d.). View of Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

-

PubChem. (n.d.). 2-Bromobutanoyl chloride. [Link]

-

MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

- Google Patents. (n.d.).

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

- Google Patents. (n.d.).

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijstr.org [ijstr.org]

- 3. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,2,3,4-Tetrahydroquinoline Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 6. 2-Bromobutyryl chloride|lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.de [fishersci.de]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. repository.uncw.edu [repository.uncw.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ias.ac.in [ias.ac.in]

- 18. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 19. IR Spectrum: Amides [quimicaorganica.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

- 25. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold and its Novel Derivatives

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1] Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. THQ derivatives have shown a wide range of therapeutic potential, including applications in treating central nervous system disorders and as anti-cancer agents.[2] The introduction of an N-acyl group, such as the 2-bromobutanoyl moiety, to the THQ structure presents an opportunity to explore new chemical space and potentially develop novel therapeutic agents with unique modes of action. This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the novel compound 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline, offering a foundational resource for researchers in drug discovery and development.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Physicochemical Properties

Properties of the Parent Compound: 1,2,3,4-Tetrahydroquinoline

Understanding the properties of the starting material is crucial for predicting the characteristics of the final product.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [3][4] |

| Molecular Weight | 133.19 g/mol | [3] |

| Appearance | Yellow liquid | [3] |

| Boiling Point | 249 °C (lit.) | [5] |

| Melting Point | 9-14 °C (lit.) | [5] |

| Density | 1.061 g/mL at 25 °C (lit.) | [5] |

| Solubility | Good solubility and stability | [6] |

Predicted Properties of this compound

The addition of the 2-bromobutanoyl group is expected to significantly alter the physicochemical properties of the parent molecule.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₃H₁₆BrNO | Based on the addition of C₄H₆BrO to C₉H₁₁N and loss of HCl. |

| Molecular Weight | 282.18 g/mol | [7] |

| Appearance | Likely a solid at room temperature | Increased molecular weight and intermolecular forces. |

| Boiling Point | Significantly higher than THQ | Increased molecular weight and polarity. |

| Melting Point | Significantly higher than THQ | Increased molecular weight and potential for crystal lattice formation. |

| logP | ~2.7 | [7] |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | The non-polar aromatic and aliphatic portions dominate the molecule's character. |

Spectroscopic and Analytical Characterization

A comprehensive analytical workflow is essential for confirming the identity, purity, and structure of the synthesized compound.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of the target compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tetrahydroquinoline ring, as well as signals for the aliphatic protons of the tetrahydroquinoline and butanoyl moieties. The presence of the bromine atom will likely cause a downfield shift for the proton on the second carbon of the butanoyl chain.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbons of the tetrahydroquinoline core and the four carbons of the butanoyl chain. The carbonyl carbon will appear significantly downfield.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl group (C=O) around 1650 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations will also be present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Run the gradient method and record the chromatogram.

-

Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Potential Applications and Future Directions

Given the established biological activities of the tetrahydroquinoline scaffold, this compound represents a promising candidate for further investigation in drug discovery programs. The presence of the reactive bromo-butanoyl group could allow for its use as a covalent inhibitor or as a synthetic intermediate for further derivatization. Future research should focus on the experimental determination of its physicochemical properties, in vitro and in vivo biological evaluation, and structure-activity relationship (SAR) studies to explore its therapeutic potential.

References

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. [Link]

-

MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]

-

Pharmaffiliates. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroquinoline - Optional[1H NMR]. [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

National Institutes of Health. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. [Link]

-

Cheméo. Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). [Link]

-

Fiveable. Physicochemical properties. [Link]

-

NIST. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

ResearchGate. Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]

-

PubChem. 1,2,3,4-Tetrabromobutane. [Link]

-

Food and Drug Administration, Department of Health. Analytical Methods & Research. [Link]

-

PubChem. 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. [Link]

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline | C13H16BrNO | CID 13472121 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the N-acylated heterocyclic compound, 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. As a molecule incorporating the privileged tetrahydroquinoline scaffold, it represents a valuable synthetic intermediate in medicinal chemistry and materials science. We will delve into its formal nomenclature and structure, outline a robust synthetic protocol, predict its key spectroscopic signatures, and discuss the broader scientific context that underscores its importance.

IUPAC Nomenclature and Molecular Structure

The formal IUPAC name for the target compound is This compound . An alternative, equally valid name is 2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one .

The structure consists of two key components:

-

1,2,3,4-Tetrahydroquinoline: This is a bicyclic heterocyclic scaffold where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). This moiety is a cornerstone in many pharmacologically active agents due to its rigid, three-dimensional structure.[1][2]

-

2-Bromobutanoyl Group: This is an acyl group derived from 2-bromobutanoic acid. The bromine atom is positioned on the alpha-carbon relative to the carbonyl group, making it a reactive center and a chiral center (unless a racemic mixture of 2-bromobutanoyl chloride is used in the synthesis).

These two fragments are linked via an amide bond, formed between the secondary amine of the tetrahydroquinoline ring and the carbonyl carbon of the butanoyl group.

Molecular Structure:

Caption: 2D structure of this compound.

Synthetic Protocol: Acylation of 1,2,3,4-Tetrahydroquinoline

The most direct and industrially scalable synthesis for this molecule is the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This is a classic Schotten-Baumann type reaction.

Reaction Scheme:

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetrahydroquinoline (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct generated during the acylation.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Acyl Chloride Addition: Dissolve 2-bromobutanoyl chloride (1.1 eq.) in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture via the dropping funnel over 15-20 minutes. 2-Bromobutanoyl chloride is a reactive electrophile that must be handled with care in a well-ventilated fume hood.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting tetrahydroquinoline spot is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Predicted Spectroscopic Characterization

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | Aromatic Protons (δ 7.0-7.5 ppm): 4H, complex multiplets. CH-Br (δ ~4.5 ppm): 1H, triplet or multiplet. Ring CH₂ (δ ~2.7-3.8 ppm): 4H, multiplets. Butanoyl CH₂ (δ ~2.0 ppm): 2H, multiplet. Terminal CH₃ (δ ~1.0 ppm): 3H, triplet. | The chemical shifts are characteristic for the aromatic ring of the tetrahydroquinoline, the alpha-brominated carbon, and the aliphatic protons of the two structural components. |

| ¹³C NMR | Carbonyl (C=O) (δ ~168-172 ppm): 1C. Aromatic Carbons (δ ~125-145 ppm): 6C. C-Br (δ ~50-60 ppm): 1C. Ring Carbons (δ ~25-50 ppm): 4C. Aliphatic Carbons (δ ~10-30 ppm): 2C. | The deshielded carbonyl carbon and the distinct regions for aromatic and aliphatic carbons are expected. The carbon attached to the bromine will be significantly downfield compared to a standard methylene carbon. |

| FT-IR (cm⁻¹) | ~2950-2850: C-H stretching (aliphatic). ~1650-1670: C=O stretching (amide). ~1600, ~1490: C=C stretching (aromatic). ~1200-1300: C-N stretching. ~600-700: C-Br stretching. | The strong amide carbonyl absorption is the most characteristic peak and confirms the N-acylation. |

| Mass Spec (ESI+) | [M+H]⁺: ~282.0/284.0. [M+Na]⁺: ~304.0/306.0. | The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, confirming the incorporation of one bromine atom. |

Scientific Context and Applications

The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[1] These derivatives have demonstrated activities including anticancer, anti-inflammatory, anti-HIV, and cardiovascular effects.[1]

The introduction of a brominated acyl chain serves several key purposes for drug development professionals:

-

Synthetic Handle: The bromine atom is an excellent leaving group, making it a versatile handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Modulation of Properties: The bromo-acyl group can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Potential Pharmacophore: Halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can enhance binding to protein targets. Brominated compounds are also explored as potential inhibitors for enzymes like bromodomains.[5]

In essence, this compound is not just a molecule, but a strategic platform for building more complex and potentially therapeutic agents. Its synthesis is straightforward, and its structure is primed for diversification, making it a valuable asset in the modern drug discovery pipeline.

References

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates. ningboinno.com. Available at: [Link]

-

Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC, NIH. Available at: [Link]

- Google Patents. (2017). KR20170054421A - Tetrahydroquinoline derivatives as bromodomain inhibitors.

-

PubChem. (n.d.). 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. Available at: [Link]

- Patel, H., et al. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

-

Katritzky, A. R., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC, PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KR20170054421A - Tetrahydroquinoline derivatives as bromodomain inhibitors - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, MS) for 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[2] The functionalization of the nitrogen atom at the 1-position provides a critical vector for modifying the molecule's steric and electronic properties, thereby tuning its interaction with biological targets.

This guide provides a comprehensive technical overview of the analytical characterization of a novel derivative, This compound . As this compound is not extensively documented in scientific literature, this document serves as a foundational reference for researchers. We will detail a robust synthetic protocol and provide an in-depth analysis of its expected spectroscopic signature using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural verification and quality control of this and related molecules.

Synthesis and Characterization

The logical and most efficient synthesis of the target compound is the N-acylation of 1,2,3,4-tetrahydroquinoline. This reaction involves the formation of an amide bond between the secondary amine of the tetrahydroquinoline ring and an activated carboxylic acid derivative, such as an acyl chloride.

The chosen acylating agent, 2-bromobutanoyl chloride, is readily prepared from 2-bromobutyric acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The subsequent acylation of 1,2,3,4-tetrahydroquinoline proceeds smoothly, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. The role of the base is crucial: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: Synthesis

-

Preparation of 2-Bromobutanoyl Chloride:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobutyric acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution (SO₂ and HCl) ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-bromobutanoyl chloride, which can be used in the next step without further purification.

-

-

N-Acylation Reaction:

-

Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-bromobutanoyl chloride (1.05 eq) in the same solvent dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the title compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The resulting spectrum provides the molecular weight and valuable structural information from fragmentation patterns.

The most distinctive feature in the mass spectrum will be the isotopic pattern of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 281 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| [M+2]⁺ | 283 | Corresponds to the molecule with the ⁸¹Br isotope. |

| [M-Br]⁺ | 202 | Loss of a bromine radical. |

| [C₄H₆BrO]⁺ | 165/167 | Acylium ion fragment resulting from cleavage of the N-C(O) bond. |

| [C₉H₁₀N]⁺ | 132 | Fragment corresponding to the tetrahydroquinoline cation after N-C(O) bond cleavage. |

Interpretation: The molecular formula of the target compound is C₁₃H₁₆BrNO. The calculated monoisotopic mass is approximately 281.04 g/mol (for ⁷⁹Br). The presence of a pair of peaks at m/z 281 and 283 with nearly equal intensity is the definitive signature of a monobrominated compound.

The primary fragmentation pathway involves the cleavage of the amide bond, which is typically the weakest bond alpha to the carbonyl group. This would lead to two major fragments: the acylium ion ([CH₃CH₂CH(Br)CO]⁺) at m/z 165/167 and the tetrahydroquinoline radical cation at m/z 132. Another significant fragmentation would be the loss of the bromine radical (•Br) from the molecular ion, resulting in a fragment at m/z 202.

Mass Spectrometry Fragmentation Diagram

Caption: Predicted major fragmentation pathways for the title compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Predicted Infrared Absorption Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3020 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1665 | C=O stretch | Tertiary Amide |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1450, ~1380 | C-H bend | Aliphatic C-H |

| ~1250 | C-N stretch | Aryl-N |

| ~650-550 | C-Br stretch | Alkyl bromide |

Interpretation: The most diagnostic peak in the IR spectrum will be the strong absorption band for the tertiary amide carbonyl (C=O) stretch , expected around 1665 cm⁻¹ . The absence of an N-H stretching band (typically ~3300 cm⁻¹) confirms the formation of a tertiary amide. The spectrum will also feature characteristic C-H stretching vibrations for both the aromatic protons of the quinoline ring and the aliphatic protons of the saturated portion of the ring and the butanoyl chain. The C-Br stretch appears in the fingerprint region and provides further evidence for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

A key consideration for this molecule is the presence of rotamers . Due to the partial double-bond character of the amide C-N bond, rotation is restricted. This can lead to two distinct conformations (rotamers), which may be observable as separate sets of signals in the NMR spectrum, particularly for the protons and carbons near the nitrogen atom. The data presented below is for the major, most likely sterically favored, rotamer. The presence of a chiral center at C2' will also induce diastereotopicity in adjacent methylene protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~4.50 | dd | 1H | H-2' (CH-Br) |

| ~3.85 | t | 2H | H-2 (N-CH₂) |

| ~2.75 | t | 2H | H-4 (Ar-CH₂) |

| ~2.10 | m | 2H | H-3' (CH₂) |

| ~1.95 | m | 2H | H-3 (CH₂) |

| ~1.05 | t | 3H | H-4' (CH₃) |

Interpretation of ¹H NMR:

-

Aromatic Region (δ 7.20-7.00): The four protons on the benzene ring of the tetrahydroquinoline moiety will appear as a complex multiplet.

-

Downfield Aliphatic Region (δ 4.50): The proton on the carbon bearing the bromine (H-2') is significantly deshielded by the adjacent carbonyl and bromine, appearing as a doublet of doublets around 4.50 ppm.

-

Tetrahydroquinoline Ring Protons (δ 3.85, 2.75, 1.95): The protons on the saturated portion of the ring will appear as triplets or multiplets. The H-2 protons adjacent to the nitrogen are deshielded by the amide group.

-

Butanoyl Chain Protons (δ 2.10, 1.05): The methylene protons (H-3') adjacent to the chiral center are diastereotopic and will likely appear as a complex multiplet. The terminal methyl group (H-4') will be an upfield triplet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C-1' (C=O) |

| ~138.0, ~129.5 | Quaternary Aromatic Carbons |

| ~128.0 - 125.0 | Aromatic CH Carbons |

| ~48.0 | C-2' (CH-Br) |

| ~45.0 | C-2 (N-CH₂) |

| ~29.0 | C-3' (CH₂) |

| ~27.5 | C-4 (Ar-CH₂) |

| ~22.0 | C-3 (CH₂) |

| ~11.5 | C-4' (CH₃) |

Interpretation of ¹³C NMR:

-

Carbonyl Carbon (δ 168.5): The amide carbonyl carbon is the most downfield signal.

-

Aromatic Carbons (δ 138.0-125.0): Six distinct signals are expected for the aromatic carbons.

-

Aliphatic Carbons (δ 48.0-11.5): The carbon attached to bromine (C-2') will be around 48.0 ppm. The remaining aliphatic carbons of the tetrahydroquinoline ring and the butanoyl chain will appear in the upfield region.

NMR Structural Assignment Diagram

Caption: Key predicted NMR assignments for the title compound's structure.

Conclusion

The structural elucidation of a novel chemical entity like this compound is fundamentally dependent on a multi-faceted spectroscopic approach. This guide outlines a robust synthetic strategy and provides a detailed, predictive analysis of the expected MS, IR, and NMR data. The key identifying features are the characteristic M/M+2 isotope pattern in the mass spectrum, a strong amide carbonyl absorption around 1665 cm⁻¹ in the IR spectrum, and a unique set of signals in the NMR spectra, including a downfield methine proton adjacent to the bromine atom. This comprehensive spectroscopic profile serves as a benchmark for the unambiguous identification and quality assessment of this compound, enabling its confident use in further chemical and pharmacological research.

References

-

Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Chemical Reviews, 96(4), 1337-1372. [Link]

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link].[5]

-

NIST Chemistry WebBook, SRD 69. 1,2,3,4-Tetrahydroquinoline. National Institute of Standards and Technology. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 5. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Bromobutanoyl Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide delves into the prospective therapeutic applications of a novel subclass: bromobutanoyl tetrahydroquinoline derivatives. While direct literature on this specific chemical entity is nascent, this document synthesizes established knowledge on related bromo-substituted and N-acyl tetrahydroquinolines to project their potential biological activities and provide a comprehensive roadmap for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational insights and detailed, actionable experimental protocols.

Introduction: The Tetrahydroquinoline Scaffold as a Versatile Pharmacophore

Tetrahydroquinoline and its analogs are heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] Their inherent structural features allow for diverse functionalization, leading to a wide spectrum of biological activities.[3][4] Notably, N-substitution on the tetrahydroquinoline ring has been shown to be a viable strategy for modulating pharmacological properties.[1]

The introduction of a bromobutanoyl group at the N-1 position of the tetrahydroquinoline ring system is a rational design strategy. The bromo-substituent can act as a reactive handle for further chemical modification or as a pharmacologically active moiety in its own right. The butanoyl linker provides flexibility and appropriate spacing for potential interactions with biological targets. It is hypothesized that this class of compounds will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Proposed Synthesis of Bromobutanoyl Tetrahydroquinoline Derivatives

A general synthetic route for the preparation of N-(4-bromobutanoyl)-1,2,3,4-tetrahydroquinoline derivatives can be conceptualized based on standard acylation reactions.

General Synthetic Scheme

The synthesis would likely involve a two-step process starting from commercially available or synthesized substituted anilines. The Povarov reaction is a widely used method for the synthesis of the tetrahydroquinoline core.[2]

Diagram 1: Proposed Synthesis of Bromobutanoyl Tetrahydroquinoline Derivatives

Caption: A two-step synthetic approach to bromobutanoyl tetrahydroquinoline derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of related compounds, bromobutanoyl tetrahydroquinoline derivatives are predicted to have significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives.[5][6][7] Bromo-substituted quinolines, in particular, have shown potent antiproliferative and apoptotic effects.[8]

3.1.1. Proposed Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

A key signaling pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9][10] It is hypothesized that bromobutanoyl tetrahydroquinoline derivatives could act as inhibitors of this pathway.

Diagram 2: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Acylation of 1,2,3,4-Tetrahydroquinoline: Strategies, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system through acylation reactions is a cornerstone of synthetic strategies aimed at modulating the pharmacological properties of these molecules. This in-depth technical guide provides a comprehensive overview of the primary acylation methodologies for 1,2,3,4-tetrahydroquinoline, delving into the nuances of N-acylation and Friedel-Crafts acylation. By exploring the underlying mechanisms, experimental considerations, and practical applications, this guide serves as an essential resource for researchers engaged in the synthesis and development of novel therapeutic agents.

The Strategic Importance of Acylating 1,2,3,4-Tetrahydroquinoline

Acylation, the process of introducing an acyl group (-C(O)R) onto a molecule, offers a powerful tool for modifying the physicochemical and biological properties of 1,2,3,4-tetrahydroquinoline derivatives. N-acylation of the secondary amine can influence a compound's polarity, lipophilicity, and metabolic stability, while also serving as a protecting group strategy in multi-step syntheses. Conversely, Friedel-Crafts acylation on the electron-rich benzene ring introduces a ketone functionality, which can act as a versatile synthetic handle for further elaboration or as a key pharmacophoric element. The strategic application of these reactions has led to the development of compounds with a wide range of therapeutic activities.[1]

N-Acylation: Modifying the Nitrogen Nucleophile

The secondary amine of the 1,2,3,4-tetrahydroquinoline ring system is a nucleophilic center that readily undergoes acylation. This transformation is fundamental for creating amide derivatives, which are prevalent in a vast array of pharmaceuticals.[2] The choice of acylating agent and reaction conditions can be tailored to achieve high yields and purity.

Mechanism of N-Acylation

The N-acylation of 1,2,3,4-tetrahydroquinoline typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This is followed by the departure of a leaving group, resulting in the formation of the N-acylated product. In many cases, a base is added to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction by deprotonating the nitrogen, thereby increasing its nucleophilicity.

Caption: General mechanism of N-acylation of 1,2,3,4-tetrahydroquinoline.

Common N-Acylating Agents and Protocols

Acyl chlorides are highly reactive acylating agents that readily react with 1,2,3,4-tetrahydroquinoline, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl generated.

Experimental Protocol: N-Benzoylation of 1,2,3,4-Tetrahydroquinoline

-

Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add benzoyl chloride (1.05-1.2 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Acid anhydrides, such as acetic anhydride, are also effective acylating agents. These reactions can sometimes be performed under catalyst-free conditions.[3]

Experimental Protocol: Catalyst-Free N-Acetylation of 1,2,3,4-Tetrahydroquinoline [3]

-

Reaction Setup: In a round-bottom flask, mix 1,2,3,4-tetrahydroquinoline (1 mmol) with acetic anhydride (1.2 mmol).[3]

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.[3]

-

Isolation: After the reaction is complete, dissolve the mixture in a suitable solvent like diethyl ether and allow the product to crystallize.[3] The crystals can then be collected by filtration.[3]

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzoyl chloride | Triethylamine | Dichloromethane | 0 °C to RT | 1-3 h | High | [4] |

| Acetic anhydride | None | Neat | Room Temp. | 5-30 min | >90 | [3] |

Table 1: Comparison of common N-acylation conditions for 1,2,3,4-tetrahydroquinoline.

Friedel-Crafts Acylation: Functionalizing the Aromatic Ring

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the case of 1,2,3,4-tetrahydroquinoline, the benzene ring is activated towards electrophilic substitution. However, the presence of the basic nitrogen atom necessitates N-protection to prevent catalyst sequestration and to direct the regioselectivity of the acylation.[5]

The Critical Role of N-Protecting Groups in Regioselectivity

The choice of the N-protecting group is paramount in controlling the position of acylation on the aromatic ring of 1,2,3,4-tetrahydroquinoline. The interplay between the electronic nature of the protecting group and its steric bulk dictates the regiochemical outcome.

-

Electron-withdrawing groups such as acetyl (-COCH₃) and tosyl (-SO₂C₇H₇) deactivate the nitrogen, preventing its interaction with the Lewis acid catalyst. This allows the Friedel-Crafts reaction to proceed on the aromatic ring.

-

The regioselectivity is influenced by the coordination of the Lewis acid to the carbonyl oxygen of the N-acyl group, which in turn affects the electron density distribution in the aromatic ring.

A systematic study on the Friedel-Crafts acylation of N-protected nitrogen heterocycles revealed that for N-acyl-1,2,3,4-tetrahydroquinolines, acylation predominantly occurs at the C-6 position.[5] This is attributed to a combination of electronic and steric factors directed by the N-acyl group in the presence of a Lewis acid catalyst.[5]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline (THQ) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline, a compound of interest for synthetic and medicinal chemists. While a specific CAS number for this molecule is not publicly cataloged, this document outlines a robust synthetic pathway, discusses its key chemical properties, and explores its potential as a versatile intermediate in the development of novel therapeutics. The synthesis and functionalization of the THQ scaffold are critical steps in creating new chemical entities with potential biological activity.[2]

Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a privileged scaffold in drug discovery, prized for its rigid, bicyclic structure that can effectively orient substituents for interaction with biological targets. This structural unit is present in a wide range of natural products and synthetic pharmaceuticals, exhibiting diverse pharmacological activities, including anticancer and neuroprotective effects.[1][3] The versatility of the THQ core allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

| Property | Value | Reference |

| CAS Number | 635-46-1 | [3][4] |

| Molecular Formula | C₉H₁₁N | [3][5] |

| Molecular Weight | 133.19 g/mol | [3][5] |

| Appearance | Colorless to yellow liquid | [3][5] |

| Boiling Point | 251 °C | [3] |

| Melting Point | 13 °C | [3] |

| Density | 1.061 g/mL at 25 °C | [4] |

Synthesis of this compound

The synthesis of the title compound can be achieved through the acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of 2-bromobutanoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture with continuous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Physicochemical Properties and Characterization

While experimental data for the title compound is not available, its properties can be predicted based on its structure.

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₃H₁₆BrNO |

| Molecular Weight | 282.18 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (DCM, chloroform, ethyl acetate) and have low water solubility |

| ¹H NMR | Expect characteristic peaks for the tetrahydroquinoline ring protons and the butanoyl chain protons. |

| ¹³C NMR | Expect distinct signals for the aromatic, aliphatic, and carbonyl carbons. |

| Mass Spectrometry | The molecular ion peak (M+) should be observable, along with characteristic isotopic patterns for bromine. |

| IR Spectroscopy | A strong absorption band corresponding to the amide carbonyl stretch (around 1650 cm⁻¹) is expected. |

Potential Applications in Drug Discovery

The introduction of the 2-bromobutanoyl group onto the THQ scaffold provides a reactive handle for further chemical modifications, making it a valuable intermediate for creating a library of novel compounds.

Role as a Synthetic Intermediate

The bromine atom at the alpha-position to the carbonyl group is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as amines, azides, thiols, and alkoxides, leading to a diverse range of derivatives.

Caption: General scheme for the derivatization of the title compound.

Therapeutic Potential

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for a wide array of therapeutic applications.[1] By analogy, novel compounds synthesized from this compound could be screened for activity in areas such as:

-

Oncology: Many THQ derivatives have shown promise as anti-cancer agents.[1]

-

Neurodegenerative Diseases: The THQ scaffold is a key component in compounds targeting central nervous system disorders.[3]

-

Infectious Diseases: Certain THQ analogs have demonstrated antimicrobial and antiviral properties.

Safety and Handling

General Precautions:

-

Handle this compound in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of vapors and contact with skin and eyes.[8][9]

-

Keep away from heat, sparks, and open flames.[6]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7][8]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7][8]

-

If inhaled: Move the person to fresh air.[8]

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion

This compound is a promising, albeit not widely documented, chemical entity that holds significant potential as a versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its reactive nature allows for extensive derivatization. The exploration of novel compounds derived from this intermediate could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

- Vertex AI Search. (2012-04-16).

- Sigma-Aldrich. (2025-08-06).

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

-

S. Katari, H. M. Meshram. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

-

S. K. Guchhait, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-18). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. [Link]

-

Pharmaffiliates. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

PubChem. 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. [Link]

-

MDPI. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

National Institutes of Health. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. [Link]

-

ResearchGate. (2020). Examples of drug molecules containing 1,2,3,4‐tetrahydroquinoline skeletons. [Link]

Sources

- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2,3,4-テトラヒドロキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline: Starting Materials and Core Methodology

Introduction

1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is a substituted N-acyl tetrahydroquinoline derivative. The tetrahydroquinoline core is a prevalent scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2] The introduction of a 2-bromobutanoyl group at the N-1 position provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate for the development of novel pharmaceutical agents and research chemicals. This guide provides an in-depth exploration of the essential starting materials and a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development.

Starting Materials: Properties and Preparation

A successful synthesis is predicated on the quality and correct handling of the starting materials. This section details the key physical and chemical properties of the primary reactants and outlines a standard procedure for the preparation of the acylating agent.

1,2,3,4-Tetrahydroquinoline

This secondary amine is the foundational building block for the target molecule. It is commercially available from numerous suppliers.[1][3]

-

Chemical Structure:

-

Physicochemical Properties:

2-Bromobutanoyl Chloride

This acylating agent provides the 2-bromobutanoyl moiety. While it is commercially available from various chemical suppliers, it can also be prepared in the laboratory from 2-bromobutanoic acid.[5][6]

-

Chemical Structure:

-

Physicochemical Properties:

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method.[8][9]

-

Reaction Principle: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[10] This process drives the reaction to completion.[8]

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-bromobutanoic acid.

-

Slowly add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the flask.

-

Gently heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude 2-bromobutanoyl chloride can be purified by fractional distillation under reduced pressure.

-

Synthesis of this compound

The core of this synthesis is the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-bromobutanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This addition is followed by the elimination of the chloride ion, a good leaving group, to form the stable amide product. A tertiary amine base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion. Dichloromethane is a common solvent for this transformation due to its inert nature and ability to dissolve both reactants.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

2-Bromobutanoyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate (aq.)

-

Brine (saturated sodium chloride aq.)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for elution (e.g., hexane/ethyl acetate mixture)

-

-

Procedure:

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add 2-bromobutanoyl chloride (1.0 equivalent).[3]

-

After approximately 10 minutes of stirring at room temperature, add a slight excess of triethylamine (1.1-1.2 equivalents) to the reaction mixture.[3]

-

Continue stirring the reaction for an additional 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and water.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[3]

-

Quantitative Data Summary

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 1.0 |

| 2-Bromobutanoyl chloride | C₄H₆BrClO | 185.45 | 1.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.1 - 1.2 |

| This compound | C₁₃H₁₆BrNO | 282.18 | - |

Conclusion

The synthesis of this compound is a straightforward yet crucial process for the generation of a versatile chemical intermediate. A thorough understanding of the properties of the starting materials, particularly the reactivity of 2-bromobutanoyl chloride, is paramount for a successful outcome. The provided protocol, based on established N-acylation methodologies, offers a reliable and efficient route to the target compound. Careful execution of the experimental procedure and purification steps will ensure a high yield of the desired product, ready for subsequent applications in medicinal chemistry and drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link].

-

ChemBK (2024). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link].

-

Chem-Impex (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link].

-

Chemsrc (2024). 2-bromobutyryl chloride | CAS#:22118-12-3. Retrieved from [Link].

-

LookChem (n.d.). 2-Bromobutyryl chloride. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90734, 2-Bromobutanoyl chloride. Retrieved from [Link].

-

ChemSynthesis (2024). 2-bromobutanoyl chloride. Retrieved from [Link].

-

Chemsrc (2024). 2-Bromo-4-chlorobutanoyl chloride | CAS#:71254-32-5. Retrieved from [Link].

-

Filo (2024). Question: Structure of 2-bromo butanoyl chloride Draw or describe the st... Retrieved from [Link].

-

ResearchGate (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5325506, (2R)-2-bromobutanoyl chloride. Retrieved from [Link].

-

Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link].

-

YouTube (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link].

-